Product packaging for Fmoc-alpha,beta-dehydro-2-abu-oh(Cat. No.:CAS No. 1427270-68-5; 198545-98-1)

Fmoc-alpha,beta-dehydro-2-abu-oh

Cat. No.: B2729300
CAS No.: 1427270-68-5; 198545-98-1
M. Wt: 323.348
InChI Key: MCHXCZMMTWJODE-LILWFEGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of α,β-Dehydroamino Acids: Structural Features and Research Relevance

Key Structural Features of α,β-Dehydroamino Acids:

FeatureDescription
α,β-Unsaturation The defining feature is a double bond between the α and β carbon atoms. nih.gov
Planarity The presence of the double bond results in a planar sp2 hybridization at the α-carbon, which removes the chirality typically found at this position in standard amino acids. nih.gov
Geometric Isomerism For α,β-dehydroamino acids with different substituents on the β-carbon, Z and E isomers can exist. nih.govresearchgate.net In the case of α,β-dehydro-2-aminobutyric acid (ΔAbu), the Z isomer is generally more stable. nih.gov
Conformational Rigidity The double bond restricts the rotation around the α-β bond, leading to a more rigid peptide backbone. researchgate.net

The unique structural properties of α,β-dehydroamino acids make them valuable tools in peptide design. Their incorporation can induce specific secondary structures, such as β-turns and helices, and enhance resistance to enzymatic degradation. nih.govmagtech.com.cn This increased stability is a crucial attribute for the development of peptide-based therapeutics. magtech.com.cn Furthermore, the double bond serves as a reactive handle for various chemical modifications, allowing for the late-stage diversification of peptides. researchgate.netrsc.org

Significance of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Amino Acid and Peptide Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely employed in solid-phase peptide synthesis (SPPS). wikipedia.orgcreative-peptides.comlgcstandards.com Its popularity stems from several key advantages over other protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group. lgcstandards.comtotal-synthesis.com

The primary role of the Fmoc group is to temporarily block the N-terminus of an amino acid, preventing unwanted side reactions during the coupling of the next amino acid in the growing peptide chain. creative-peptides.comyoutube.com The Fmoc group is stable under the acidic conditions used to cleave side-chain protecting groups and the final peptide from the resin support. wikipedia.orgchempep.com However, it can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orglgcstandards.com This orthogonality allows for selective deprotection without compromising other parts of the peptide or the solid support linkage. total-synthesis.com

The progress of the Fmoc removal step can be conveniently monitored by UV spectroscopy, as the cleavage byproduct, dibenzofulvene, is a strong chromophore. wikipedia.orgchempep.com This feature facilitates the automation of SPPS. total-synthesis.com The development of Fmoc chemistry was a significant advancement in peptide synthesis, enabling the efficient production of complex and modified peptides. lgcstandards.comnih.gov

Contextualizing Fmoc-α,β-Dehydro-2-Aminobutyric Acid (Fmoc-ΔAbu-OH) within Unnatural Amino Acid Research

Fmoc-α,β-dehydro-2-aminobutyric acid (Fmoc-ΔAbu-OH) is an unnatural amino acid derivative that combines the structural features of a dehydroamino acid with the synthetic utility of the Fmoc protecting group. peptide.comchemimpex.com As a non-proteinogenic amino acid, it is not one of the 20 common amino acids encoded by the genetic code. wikipedia.org

The incorporation of Fmoc-ΔAbu-OH into peptides is a strategy to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. magtech.com.cn The ΔAbu residue, with its methyl group on the β-carbon, introduces a specific type of conformational constraint that can influence the peptide's biological activity. nih.gov Research has shown that peptides containing ΔAbu can exhibit enhanced stability and specific biological activities, including antimicrobial and antitumor effects. nih.govmagtech.com.cn

The use of Fmoc-ΔAbu-OH in SPPS allows for the precise placement of this unnatural residue within a peptide sequence, enabling systematic studies of structure-activity relationships. chemimpex.com This makes it a valuable tool for medicinal chemists and biochemists in the design of novel peptide therapeutics. peptide.com

Historical Development and Evolution of Research on Fmoc-Protected Dehydroamino Acids

The field of peptide chemistry has seen continuous evolution, driven by the need for more efficient and versatile synthetic methods. The development of solid-phase peptide synthesis by R.B. Merrifield in the 1960s was a landmark achievement. lgcstandards.com The subsequent introduction of the Fmoc protecting group by Carpino and Han in the 1970s provided a milder and more orthogonal approach compared to the existing Boc chemistry. lgcstandards.comnih.gov

Initially, research on dehydroamino acids focused on their natural occurrence and biosynthesis. nih.gov These residues were identified in a variety of natural products, often contributing to their biological activity. nih.govrsc.org As synthetic methods advanced, chemists began to explore the deliberate incorporation of dehydroamino acids into peptides to modulate their properties.

The convergence of Fmoc chemistry and dehydroamino acid research led to the synthesis and application of Fmoc-protected dehydroamino acids like Fmoc-ΔAbu-OH. This allowed for the systematic integration of these unnatural building blocks into peptides using the well-established and automatable Fmoc-SPPS methodology. chemimpex.com Current research continues to explore the synthesis of novel dehydroamino acid derivatives and their application in creating peptides with tailored structures and functions for various therapeutic and material science applications. chemimpex.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO4 B2729300 Fmoc-alpha,beta-dehydro-2-abu-oh CAS No. 1427270-68-5; 198545-98-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1427270-68-5; 198545-98-1

Molecular Formula

C19H17NO4

Molecular Weight

323.348

IUPAC Name

(Z)-2-(9H-fluoren-9-ylmethoxycarbonylamino)but-2-enoic acid

InChI

InChI=1S/C19H17NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h2-10,16H,11H2,1H3,(H,20,23)(H,21,22)/b17-2-

InChI Key

MCHXCZMMTWJODE-LILWFEGDSA-N

SMILES

CC=C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

solubility

not available

Origin of Product

United States

Synthetic Methodologies for Fmoc α,β Dehydro 2 Aminobutyric Acid

Elimination Reactions for the Formation of α,β-Unsaturated Systems

Elimination reactions are a cornerstone for the synthesis of α,β-dehydroamino acids, including Fmoc-α,β-dehydro-2-aminobutyric acid. These methods typically involve the removal of a leaving group from the β-position of an amino acid precursor to generate the characteristic double bond.

The most direct precursor for Fmoc-α,β-dehydro-2-aminobutyric acid is the corresponding β-hydroxy amino acid, Fmoc-threonine (Fmoc-Thr-OH). The dehydration of the β-hydroxyl group is a common and effective strategy. wikipedia.org

One efficient method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of copper(I) chloride (CuCl). This system has been shown to successfully dehydrate threonine residues that are already incorporated within a peptide chain to form the Z-dehydroaminobutyric acid (Z-ΔAbu) moiety. nih.gov This approach is advantageous as it allows for the generation of the dehydroamino acid residue post-peptide coupling, streamlining the synthesis process. nih.gov The reaction proceeds by activating the β-hydroxyl group, facilitating its elimination to yield the desired α,β-unsaturated system.

Another approach involves converting the hydroxyl group into a better leaving group, such as a carbonate derivative. This strategy enhances the efficiency of the subsequent elimination step. nih.gov

Table 1: Reagents for Dehydration of Threonine Precursors

Precursor Reagent System Product Reference
Fmoc-Thr-containing peptide EDC·HCl, CuCl Z-ΔAbu-containing peptide nih.gov

An alternative elimination strategy involves the use of β-sulfonium precursors. This method is particularly useful for generating bulky dehydroamino acid residues. byu.edubyu.edu The synthesis involves creating a sulfonium ion at the β-position of an amino acid residue, which then serves as an excellent leaving group in a base-induced elimination reaction.

For instance, DBU-triggered eliminations of sulfonium ions derived from penicillamine have been employed to produce dehydrovaline residues. nih.gov While this specific example yields a different dehydroamino acid, the underlying principle of using a β-sulfonium precursor is a viable strategy that can be adapted for the synthesis of dehydro-2-aminobutyric acid derivatives. The key advantage of this approach is the ability to form the alkene moiety after the precursor has been embedded within a peptide chain, thereby avoiding potentially problematic coupling steps with pre-formed dehydroamino acids. byu.edubyu.edu

Both base- and acid-mediated conditions can be employed to facilitate the elimination reaction. The choice of mediator often depends on the nature of the leaving group at the β-position.

A mild and highly efficient base-mediated elimination utilizes tetrabutylammonium fluoride (TBAF) on the carbonate derivatives of threonine. nih.gov This method demonstrates an antiselective E2 elimination mechanism and is notable for its rapid reaction times, often completing in less than 10 minutes. The efficiency of this procedure makes it suitable for the synthesis of both individual dehydroamino acids and dehydropeptides. nih.gov

Acid-catalyzed dehydration is another route, although it can sometimes be accompanied by side reactions. The EDC/CuCl system for dehydrating threonine can be considered a mediated process that avoids harsh acidic conditions. nih.gov The copper(I) chloride likely plays a role in coordinating to the intermediate and facilitating the elimination process.

Condensation and Rearrangement Approaches

Condensation reactions provide a convergent route to α,β-dehydroamino acid derivatives by constructing the carbon skeleton and introducing the double bond in a single synthetic sequence.

A general and effective protocol for synthesizing α,β-dehydroamino acids has been developed using a proline-catalyzed Aldol condensation. nih.govresearchgate.net This reaction occurs between a glycine (B1666218) Schiff base and an aldehyde. For the synthesis of Fmoc-α,β-dehydro-2-aminobutyric acid, acetaldehyde would be the required aldehyde partner.

The process involves the condensation of the glycine derivative, such as a benzophenone imine of a glycine ester, with the aldehyde. nih.gov A crucial feature of this method is the presence of a hydroxyl group on the benzophenone imine, which contributes to high reactivity and Z-selectivity of the resulting α,β-dehydroamino ester. nih.govresearchgate.net The resulting product can then be further manipulated, for example, by peptide elongation at either the C- or N-terminus, highlighting the versatility of this synthetic route. nih.gov

Table 2: Aldol Condensation for α,β-Dehydroamino Acid Synthesis

Glycine Derivative Aldehyde Catalyst Key Feature Product Configuration Reference

Biocatalytic methods offer a green and highly selective alternative for the synthesis of amino acids and their precursors. In vitro multi-enzymatic systems have been developed that can be applied to the synthesis of dehydroamino acid precursors.

Stereoselective Synthesis of (E)- and (Z)-Fmoc-ΔAbu-OH Isomers

The synthesis of α,β-dehydroamino acids, including Fmoc-ΔAbu-OH, often results in a mixture of (E)- and (Z)-isomers. The relative thermodynamic stability of these isomers plays a significant role in the stereochemical outcome of the synthesis. Generally, the (Z)-isomer is the thermodynamically more stable and, consequently, often the major product in many synthetic routes. The synthesis of the less stable (E)-isomer in high purity presents a greater synthetic challenge.

Strategies for E/Z Isomer Control

Control over the E/Z isomer ratio in the synthesis of Fmoc-ΔAbu-OH can be achieved through various synthetic methodologies. The choice of reaction, reagents, and reaction conditions are all critical factors in determining the stereochemical outcome.

One of the most common methods for the introduction of the α,β-unsaturation is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. The stereoselectivity of these olefination reactions is highly dependent on the nature of the phosphonium (B103445) ylide or phosphonate carbanion employed.

Z-Isomer Selective Synthesis: Non-stabilized ylides in the Wittig reaction generally favor the formation of the (Z)-alkene. wikipedia.orgorganic-chemistry.org This is attributed to the kinetic control of the reaction, where the irreversible formation of the cis-oxaphosphetane intermediate is favored. For the synthesis of (Z)-Fmoc-ΔAbu-OH, a Wittig-type reaction employing a non-stabilized ylide would be the preferred strategy.

E-Isomer Selective Synthesis: In contrast, stabilized ylides, which contain electron-withdrawing groups, typically lead to the preferential formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org This is due to the reversibility of the initial addition step, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane intermediate. Therefore, employing a stabilized phosphonium ylide or a phosphonate reagent in an HWE reaction is a common strategy for the synthesis of (E)-Fmoc-ΔAbu-OH. The Schlosser modification of the Wittig reaction can also be utilized to favor the E-alkene. wikipedia.org

Another approach to obtaining the pure isomers is through the isomerization of a mixture of (E)- and (Z)-isomers. This can sometimes be achieved photochemically or through catalysis, although this is often less straightforward and can lead to equilibrium mixtures.

The following table summarizes the general strategies for controlling E/Z isomerism in the synthesis of dehydroamino acids:

Synthetic StrategyFavored IsomerRationaleKey Factors
Wittig Reaction (Non-stabilized Ylide) (Z)-IsomerKinetic control, irreversible formation of cis-oxaphosphetane. wikipedia.orgorganic-chemistry.orgYlide structure, reaction temperature, solvent.
Wittig Reaction (Stabilized Ylide) (E)-IsomerThermodynamic control, reversible formation of oxaphosphetane allowing equilibration to the more stable trans intermediate. wikipedia.orgorganic-chemistry.orgYlide structure, presence of electron-withdrawing groups.
Horner-Wadsworth-Emmons Reaction (E)-IsomerGenerally favors the thermodynamically more stable (E)-alkene.Structure of the phosphonate reagent.
Schlosser Modification of Wittig Reaction (E)-IsomerDeprotonation-reprotonation sequence to favor the threo-betaine intermediate. wikipedia.orgUse of a strong base at low temperature.

Stereochemical Purity Assessment Methodologies

The accurate determination of the stereochemical purity of (E)- and (Z)-Fmoc-ΔAbu-OH is crucial for their application in peptide synthesis. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) being the most powerful and commonly used methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an invaluable tool for the differentiation and quantification of (E)- and (Z)-isomers.

1H NMR: The chemical shifts of the vinyl proton and the protons of the ethylidene group can be distinct for the (E)- and (Z)-isomers. More definitively, the Nuclear Overhauser Effect (NOE) can be used to establish the geometry of the double bond. researchgate.netlibretexts.org For the (Z)-isomer, an NOE is expected between the vinyl proton and the NH proton of the Fmoc protecting group. Conversely, for the (E)-isomer, an NOE would be anticipated between the vinyl proton and the protons of the C-terminal carboxyl group or the ethylidene methyl group, depending on the preferred conformation.

13C NMR: The chemical shifts of the carbons in the double bond (Cα and Cβ) and the methyl carbon of the ethylidene group can also differ between the (E)- and (Z)-isomers, providing additional evidence for stereochemical assignment.

High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a highly sensitive method for separating and quantifying geometric isomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two isomers.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective in separating geometric isomers of dehydroamino acids. The choice of the specific CSP is critical for achieving optimal separation.

Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile, methanol) and additives (e.g., trifluoroacetic acid, formic acid), plays a crucial role in the retention and resolution of the isomers.

The following table provides a hypothetical example of HPLC conditions that could be used for the separation of (E)- and (Z)-Fmoc-ΔAbu-OH isomers, based on typical conditions for similar compounds:

ParameterCondition
Column Chiral Polysaccharide-based (e.g., Cellulose derivative)
Mobile Phase Isocratic mixture of Acetonitrile and Water with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Expected Elution Order Typically, the (E)-isomer may elute before the (Z)-isomer, but this is dependent on the specific column and conditions.

By integrating the results from both NMR spectroscopy and chiral HPLC, a comprehensive and accurate assessment of the stereochemical purity of (E)- and (Z)-Fmoc-ΔAbu-OH can be achieved.

Stereochemical Considerations in Fmoc α,β Dehydro 2 Aminobutyric Acid Chemistry

Geometric Isomerism (E/Z) and its Influence on Molecular Architecture

The restricted rotation around the Cα=Cβ double bond in Fmoc-ΔAbu-OH results in the existence of two distinct geometric isomers: (E) and (Z). The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond carbons.

For Fmoc-ΔAbu-OH, the substituents on the Cα carbon are the Fmoc-protected amino group (-NH-Fmoc) and the carboxylic acid group (-COOH). The substituents on the Cβ carbon are a methyl group (-CH3) and a hydrogen atom (-H).

At Cα: The priority is assigned based on the atomic number of the atoms directly attached. The nitrogen of the -NH-Fmoc group has a higher atomic number than the carbon of the -COOH group, giving the -NH-Fmoc group higher priority.

At Cβ: The carbon of the -CH3 group has a higher atomic number than the hydrogen atom, so the -CH3 group has higher priority.

The (Z)-isomer (from the German zusammen, meaning together) has the high-priority groups on the same side of the double bond. The (E)-isomer (from the German entgegen, meaning opposite) has the high-priority groups on opposite sides.

Table 1: Cahn-Ingold-Prelog Priorities for Fmoc-ΔAbu-OH Isomers

CarbonSubstituentPriority
-NH-FmocHigh
-COOHLow
-CH3High
-HLow

Impact of Stereoisomerism on Reactivity and Conformational Preferences

The stereochemistry of the Cα=Cβ double bond influences not only the static structure but also the reactivity and conformational dynamics of Fmoc-ΔAbu-OH and peptides containing it. The (E) and (Z) isomers can exhibit different reactivity profiles and adopt distinct conformational preferences in solution.

The α,β-unsaturated carbonyl system in Fmoc-ΔAbu-OH makes it susceptible to various chemical transformations, with the stereochemistry of the double bond playing a critical role in the stereochemical outcome of these reactions. Key reactions include:

Michael Addition: The double bond is an electrophile and can react with nucleophiles. The facial selectivity of this addition can be influenced by the geometry of the starting isomer and the chirality of the nucleophile or catalyst.

Hydrogenation: Asymmetric hydrogenation of the double bond can lead to the formation of chiral 2-aminobutyric acid derivatives. The choice of (E) or (Z) isomer can affect the enantioselectivity of this reduction when using chiral catalysts.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, where its geometry will dictate the stereochemistry of the resulting cyclic product.

Chiral Discrimination in Reactions Involving Fmoc-ΔAbu-OH Derivatives

Although the α-carbon of Fmoc-ΔAbu-OH is achiral, the prochiral faces of the double bond allow for stereoselective reactions, a process known as chiral discrimination. This is particularly relevant in reactions like asymmetric hydrogenation and Michael additions, where a new stereocenter is created at the α or β position. Chiral discrimination can be achieved by employing chiral reagents, catalysts, or auxiliaries that interact differently with the two faces of the double bond.

Asymmetric Hydrogenation: The reduction of the Cα=Cβ double bond is a key reaction to produce chiral aminobutyric acid residues. By using a chiral hydrogenation catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand), it is possible to selectively add hydrogen to one face of the double bond, leading to an excess of one enantiomer of the resulting saturated amino acid. The (E) or (Z) geometry of the Fmoc-ΔAbu-OH precursor can influence the binding to the chiral catalyst, thereby affecting the efficiency and enantioselectivity of the hydrogenation.

Table 2: Hypothetical Example of Chiral Discrimination in Asymmetric Hydrogenation

Substrate IsomerChiral CatalystProduct ConfigurationEnantiomeric Excess (ee)
(Z)-Fmoc-ΔAbu-OHRh-(R,R)-DIPAMP(R)-Fmoc-Abu-OHHigh
(E)-Fmoc-ΔAbu-OHRh-(R,R)-DIPAMP(R)-Fmoc-Abu-OHModerate
(Z)-Fmoc-ΔAbu-OHRh-(S,S)-DIPAMP(S)-Fmoc-Abu-OHHigh
(E)-Fmoc-ΔAbu-OHRh-(S,S)-DIPAMP(S)-Fmoc-Abu-OHModerate
(Note: This table is illustrative of the principle of chiral discrimination and does not represent actual experimental data.)

Chiral Michael Addition: The addition of a nucleophile to the β-carbon of the unsaturated system can also be rendered stereoselective. Using a chiral nucleophile or a chiral Lewis acid to activate the Fmoc-ΔAbu-OH derivative can lead to the formation of products with new stereocenters at both the α and β positions with high diastereoselectivity. Studies on similar systems, such as the addition to chiral nickel(II) complexes of glycine (B1666218) Schiff bases, have demonstrated that the stereochemical outcome can be almost completely controlled by the chiral auxiliary, overwhelming the inherent preferences of the Michael acceptor. This principle of "topographically controlled stereoselectivity" is highly valuable for the asymmetric synthesis of complex amino acids starting from dehydroamino acid precursors.

The ability to control the stereochemical outcome of reactions involving Fmoc-ΔAbu-OH through chiral discrimination makes it a valuable building block in synthetic organic chemistry and peptide science for the creation of novel, structurally defined molecules.

Incorporation of Fmoc α,β Dehydro 2 Aminobutyric Acid into Peptide and Peptidomimetic Scaffolds

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering efficiency and automation. nih.gov The incorporation of Fmoc-ΔAbu-OH via SPPS, however, presents unique challenges and considerations due to the electronic and steric properties of the dehydroamino acid.

Coupling Strategies and Reagent Selection

The reduced nucleophilicity of the amino group in dehydroamino acids, a consequence of conjugation with the double bond, can complicate the coupling step in SPPS. nih.gov Therefore, the selection of an appropriate coupling reagent is critical to ensure efficient amide bond formation. While a wide array of coupling reagents are available for standard Fmoc-SPPS, the optimal choice for acylating the sterically hindered and electronically deactivated amino group of a growing peptide chain with Fmoc-ΔAbu-OH requires careful consideration.

Commonly employed coupling reagents in Fmoc-SPPS can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Coupling Reagent ClassExamplesGeneral Remarks
Carbodiimides DCC, DICOften used with additives like HOBt or Oxyma Pure to suppress racemization and improve efficiency. The by-product of DCC is insoluble, making DIC a more suitable choice for SPPS. bachem.compeptide.com
Phosphonium Salts BOP, PyBOP, PyAOPKnown for their high reactivity and are effective for coupling hindered amino acids. However, they can be more expensive and generate potentially hazardous by-products. bachem.compeptide.com
Aminium/Uronium Salts HBTU, HATU, TBTU, COMUHighly efficient and widely used in automated SPPS. They require the presence of a non-nucleophilic base, such as DIPEA or NMM. bachem.com

This table is based on general knowledge of SPPS coupling reagents and their typical applications.

For the incorporation of Fmoc-ΔAbu-OH, more potent activating reagents are generally preferred. While specific comparative studies on the coupling efficiency of various reagents with Fmoc-ΔAbu-OH are not extensively documented, research on other challenging couplings suggests that aminium/uronium salt-based reagents like HATU and HBTU, or phosphonium salt-based reagents like PyBOP, are likely to provide better yields compared to carbodiimide-based methods alone. bachem.com The choice of reagent may also depend on the specific peptide sequence and the steric hindrance around the coupling site.

A streamlined approach for the synthesis of peptides containing Z-dehydroaminobutyric acid (Z-ΔAbu) has been reported through the EDC/CuCl-mediated dehydration of a threonine residue already incorporated into the peptide chain. nih.gov This post-incorporation generation of the dehydroamino acid circumvents the challenges associated with the direct coupling of the Fmoc-ΔAbu-OH building block. nih.gov

Challenges and Optimization in SPPS of ΔAbu-Containing Peptides

The incorporation of ΔAbu residues can present several challenges during SPPS. The unique geometry and electronic properties of the dehydroamino acid can influence the conformation of the growing peptide chain, potentially leading to aggregation and incomplete reactions.

One of the primary challenges is the potential for Michael addition to the α,β-unsaturated system of the ΔAbu residue. nih.govrsc.org While this reactivity can be exploited for specific modifications, it can also lead to undesired side reactions if nucleophiles are present during synthesis or deprotection steps. For instance, the piperidine (B6355638) used for Fmoc removal could potentially act as a nucleophile. However, the steric hindrance around the double bond in ΔAbu, as compared to dehydroalanine (B155165) (ΔAla), makes it less susceptible to such additions. rsc.org

Aggregation of the growing peptide chain is a common problem in SPPS, particularly for hydrophobic sequences. nih.gov The conformational rigidity imposed by ΔAbu residues can either mitigate or exacerbate aggregation depending on the surrounding sequence. Optimization strategies to overcome aggregation include:

Use of specialized solvents: Solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be used to disrupt secondary structures.

Elevated temperatures: Performing couplings at higher temperatures can help to break up aggregates and improve reaction kinetics.

Chaotropic salts: The addition of salts like LiCl can help to solubilize aggregated peptides.

Another challenge is the potential for side reactions associated with standard SPPS, such as diketopiperazine formation at the dipeptide stage and aspartimide formation in sequences containing aspartic acid. ub.edu While not directly caused by the ΔAbu residue, these side reactions can be influenced by the conformational changes it induces.

Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for large-scale synthesis and for the preparation of complex peptide fragments that may be difficult to assemble on a solid support. The incorporation of Fmoc-ΔAbu-OH in solution-phase synthesis follows the general principles of peptide coupling.

Coupling reagents used in SPPS, such as HBTU, HATU, PyBOP, and DIC/HOBt, are also widely used in solution-phase synthesis. rsc.orggoogle.com The choice of reagent and reaction conditions (solvent, temperature, and presence of additives) is crucial for achieving high yields and minimizing side reactions, particularly racemization. For the coupling of Fmoc-ΔAbu-OH, the use of highly efficient coupling reagents is recommended to overcome the reduced nucleophilicity of the amino component.

A practical solution-phase synthesis of a peptide antagonist of TNF-α has been reported, which utilized a hydrophobic tag strategy. rsc.org The general method for peptide elongation involved the use of Fmoc-protected amino acids, HBTU, HOBt, and DIPEA in THF. rsc.org This demonstrates a successful application of standard solution-phase coupling conditions for the incorporation of Fmoc-protected amino acids.

Design and Construction of Peptidomimetics Incorporating Fmoc-ΔAbu-OH

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. nih.govdelivertherapeutics.com The incorporation of ΔAbu is a powerful strategy in peptidomimetic design due to the conformational constraints and proteolytic resistance conferred by the α,β-double bond. nih.govbyu.edu

The design of peptidomimetics containing ΔAbu often aims to stabilize a specific secondary structure, such as a β-turn or a helical conformation, which is important for biological activity. The planar nature of the dehydroamino acid residue restricts the conformational freedom of the peptide backbone, helping to lock the molecule into a desired bioactive conformation.

The construction of these peptidomimetics can be achieved through both SPPS and solution-phase synthesis. The choice of synthetic strategy depends on the complexity of the target molecule. For example, the synthesis of lanthionines, which are thioether-bridged peptides found in a class of antibiotics called lantibiotics, often involves the Michael addition of a cysteine thiol to a dehydroamino acid residue, such as dehydroalanine or dehydrobutyrine. illinois.edunih.gov This reaction can be performed on a solid support or in solution to generate the cyclic peptidomimetic structure.

Site-Specific Installation of Fmoc-ΔAbu-OH Residues within Complex Sequences

The precise placement of a ΔAbu residue within a complex peptide sequence is often critical for its biological activity. Several strategies have been developed for the site-specific installation of dehydroamino acids.

One common method involves the synthesis of the desired Fmoc-ΔAbu-OH building block and its incorporation into the peptide chain using standard SPPS or solution-phase coupling methods. This approach offers direct control over the location of the ΔAbu residue.

An alternative and increasingly popular strategy is the in-situ generation of the dehydroamino acid from a proteinogenic amino acid residue already incorporated into the peptide. For ΔAbu, this is typically achieved through the dehydration of a threonine residue. nih.gov This method avoids the potentially challenging coupling of the sterically hindered Fmoc-ΔAbu-OH. The dehydration can be carried out on the fully assembled peptide or at an intermediate stage of the synthesis.

Another powerful method for the site-specific introduction of dehydroamino acids is through the Michael addition of nucleophiles to a dehydroalanine (ΔAla) residue. acs.orgnih.gov While this does not directly install a ΔAbu residue, it highlights the utility of dehydroamino acids as reactive intermediates for the site-specific modification of peptides. For example, the reaction of a peptide containing a ΔAla residue with a thiol can be used to introduce a variety of side chains. rsc.org

The biosynthesis of some natural products, such as the lantibiotic nisin, involves the enzymatic dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively, followed by the intramolecular Michael addition of cysteine residues. illinois.edunih.gov This biological strategy provides a blueprint for the chemical synthesis of complex, site-specifically modified peptides.

Conformational Analysis of Fmoc α,β Dehydro 2 Aminobutyric Acid and Its Peptide Conjugates

Theoretical and Computational Approaches

Computational chemistry provides powerful tools to explore the conformational landscape of molecules, offering insights that can be difficult to obtain through experimental methods alone. For Fmoc-ΔAbu and its peptide derivatives, theoretical approaches are crucial for understanding the energetic favorability of different spatial arrangements.

Quantum Mechanical (e.g., DFT, Ab Initio MO Theory) Calculations of Conformational Space

Quantum mechanical (QM) methods offer a high level of theory for accurately describing the electronic structure and, consequently, the geometry and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio molecular orbital (MO) theory are instrumental in systematically examining the conformational possibilities of peptides containing dehydroamino acids. researchgate.netscirp.org

Studies on model di- and triamides containing various dehydroamino acids, including (Z)-dehydroaminobutyric acid (ΔZAbu), have been performed using ab initio MO theory at levels such as HF/3-21G, HF/6-31G, and MP2/6-31G. researchgate.net These calculations reveal a distinct conformer pattern primarily governed by two opposing factors: the conjugative effects within the peptide backbone, which favor planar arrangements, and the steric effects arising from the substituents. researchgate.net For peptides incorporating ΔZAbu, the relatively small size of the β-methyl group leads to different conformational preferences compared to dehydroamino acids with bulkier side chains like ΔZPhe. nih.gov While bulky side chains often induce β-turn structures, the β-methyl group in ΔZAbu can be accommodated in more extended conformations. ias.ac.innih.gov

Molecular Mechanics and Molecular Dynamics Simulations

While QM methods provide high accuracy, their computational cost often limits their application to smaller systems. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient alternative for exploring the conformational dynamics of larger peptides over biologically relevant timescales. researchgate.netamericanpeptidesociety.org These methods use classical force fields to approximate the potential energy of a system of atoms. americanpeptidesociety.org

Analysis of ϕ, ψ Dihedral Angles and Potential Energy Surfaces

The conformation of a peptide backbone is largely defined by the torsional angles phi (ϕ) and psi (ψ). The α,β-double bond in a dehydroamino acid residue significantly restricts the rotational freedom around the ϕ angle, while the ψ angle also experiences constraints. ias.ac.in This inherent rigidity is a key feature of dehydropeptides. nih.gov

Theoretical calculations are used to generate potential energy surfaces by plotting the energy of the molecule as a function of its ϕ and ψ angles. These plots, analogous to Ramachandran plots for standard amino acids, reveal the low-energy, sterically allowed conformations. For peptides containing ΔZAbu, computational studies have identified several stable conformers. Unlike dehydro residues with bulky side chains that strongly favor β-turn conformations (ϕ ≈ -60°, ψ ≈ -30°), ΔZAbu-containing peptides show a preference for more extended structures. researchgate.netnih.gov

Table 1: Calculated Conformational Data for Ac-ΔZAbu-NHMe Model Peptide Data derived from ab initio MO theory calculations, illustrating the relative energies and dihedral angles of different stable conformers.

Conformer Dihedral Angle ϕ (°) Dihedral Angle ψ (°) Relative Energy (kJ/mol)
Extended C₅ -150.0 150.0 0.0
βII'-Turn -110.7 136.2 0.7
βI-Turn -72.2 -11.8 9.1

Source: Adapted from theoretical studies on dehydroamino acid diamides. researchgate.net

Spectroscopic Investigations of Conformational Preferences

Spectroscopic techniques provide experimental data on the average conformation of molecules in different states, serving as a crucial validation for theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of molecules in solution. chemrxiv.org For peptides, information from ¹H NMR, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), can define backbone and side-chain conformations. nih.govchemrxiv.org

Conformational studies of model dipeptides containing both (Z)- and (E)-dehydroaminobutyric acid have been conducted using 300 MHz ¹H NMR. ias.ac.innih.gov These investigations, performed in solvents like CDCl₃ and (CD₃)₂SO, focused on identifying intramolecularly hydrogen-bonded NH protons, which are indicative of stable, folded structures like β-turns. The results showed that for peptides containing ΔZAbu, none of the NH groups were significantly shielded from the solvent, suggesting the absence of strong intramolecular hydrogen bonds. ias.ac.innih.gov Furthermore, difference NOE studies failed to detect any through-space proximities that would be characteristic of a turn structure. nih.gov

X-ray Crystallography for Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise atomic coordinates and insights into packing and intermolecular interactions. While a specific crystal structure for the isolated Fmoc-ΔAbu-OH monomer is not described in the surveyed literature, extensive crystallographic studies have been performed on peptides incorporating closely related α,β-dehydroamino acid residues.

Notably, X-ray diffraction analysis of N-alpha-protected tripeptide amides containing the (Z)-configurational isomer of dehydrophenylalanine (ΔPhe) reveals a strong propensity to adopt folded structures. nih.gov For instance, in different peptide sequences, the achiral ΔPhe residue was found to adopt backbone dihedral angles (φ, ψ) characteristic of a right-handed helical conformation. nih.gov In one case, a ΔPhe-L-Pro sequence induced a type I β-bend, while in another, a D-Ala-ΔPhe-Gly sequence folded into two consecutive β-bends. nih.gov These findings underscore the ability of the dehydro-residue's constrained geometry to dictate a specific, folded conformation in the crystalline state.

Complementary to X-ray diffraction, solid-state NMR (ssNMR) has emerged as a powerful technique for probing the conformation of peptides, particularly for systems that are not amenable to single-crystal growth, such as peptides adsorbed onto surfaces. nih.gov This method can provide crucial distance and angular information to define the peptide's secondary structure in a non-crystalline solid environment. nih.gov

Influence of the Cα=Cβ Double Bond on Peptide Backbone Rigidity and Secondary Structure Induction

The introduction of the Cα=Cβ double bond has a profound effect on the conformational freedom of the peptide backbone. nih.gov Unlike the sp3 hybridized Cα of a standard amino acid, which allows for relatively free rotation around the N-Cα (φ) and Cα-C' (ψ) bonds, the sp2 hybridization in a dehydro-residue introduces significant rigidity. nih.govbyu.edu

This rigidity stems from several factors:

Planarity: The atoms involved in the double bond (N, Cα, C', Cβ, and its substituents) tend to lie in a plane.

Restricted Rotation: The double bond prevents rotation around the Cα-Cβ axis, fixing the value of the χ1 torsion angle. researchgate.net

Steric Hindrance: The planarity and the fixed position of the β-substituent (in this case, the methyl group of ΔAbu) create steric barriers that limit the range of accessible φ and ψ dihedral angles. ias.ac.in

This inherent rigidity reduces the conformational flexibility of the peptide chain, favoring folded or well-defined extended states over a random coil. ias.ac.in The specific conformation adopted, however, is not solely a function of the double bond's presence but is also heavily influenced by the steric properties of the dehydroamino acid's side chain. ias.ac.in

Conformational Restriction Effects within Peptide Chains

The primary conformational restriction imposed by the Cα=Cβ double bond is the significant reduction in the available conformational space for the residue. nih.gov The planarity of the dehydroamino acid unit fixes the χ1 torsion angle and severely restricts the allowable combinations of φ and ψ backbone torsion angles compared to a saturated amino acid. researchgate.net

This has two major consequences for the peptide chain:

Reduced Entropy: The decrease in conformational freedom lowers the entropic penalty of folding, making it easier for the peptide to adopt a specific, low-energy conformation.

Predictable Structural Scaffolding: By strategically placing a ΔAbu residue, a chemist can introduce a "kink" or a "rigid spacer," guiding the peptide chain into a desired three-dimensional shape. This is a powerful strategy in drug design for locking a peptide into its bioactive conformation.

However, it is crucial to note that the restriction does not universally lead to a folded structure. Steric factors from the side chain and interactions with neighboring residues play a dominant role in determining the final conformational outcome. ias.ac.in

Solvent Effects on Conformational Dynamics

The conformation of a peptide is not static but exists in a dynamic equilibrium that can be significantly influenced by the solvent environment. researchgate.netrsc.org This is particularly true for peptides containing dehydroamino acid residues, where the balance between intramolecular and intermolecular (peptide-solvent) hydrogen bonding dictates the preferred structure.

In apolar, non-interactive solvents such as chloroform (B151607) (CDCl₃), intramolecular hydrogen bonds are favored. ias.ac.in This environment promotes the formation of compact, folded structures like β-turns, where the peptide's own amide protons and carbonyl oxygens can satisfy their hydrogen bonding potential internally.

Conversely, in polar, hydrogen-bonding solvents like dimethyl sulfoxide (B87167) (DMSO), methanol, or water, the solvent molecules actively compete for the peptide's hydrogen bond donors and acceptors. rsc.orgnih.gov This can lead to the disruption of intramolecular hydrogen bonds and the stabilization of more open or extended conformations that maximize interaction with the solvent. rsc.org For example, studies on model cyclic peptides have shown that increasing solvent polarity can induce a conformational switch from a βII-turn (stabilized by an internal hydrogen bond) to a βI-turn, which is stabilized by hydrogen bonding to solvent molecules. rsc.org An increase in solvent polarity has also been observed to promote more ordered structures in some dehydropeptides. researchgate.net

Solvent Influence on Dehydropeptide Conformation
Solvent TypeTypical SolventsEffect on ConformationUnderlying PrincipleReferences
Apolar / Low PolarityChloroform (CDCl₃)Favors compact, folded structures (e.g., β-turns).Intramolecular hydrogen bonds are energetically favored as the solvent cannot effectively solvate the peptide backbone. ias.ac.in, rsc.org
Polar / ProticMethanol (MeOH), Water (H₂O), Dimethyl Sulfoxide (DMSO)Favors open, extended, or different folded structures.Solvent molecules compete for and form hydrogen bonds with the peptide backbone, disrupting internal H-bonds. researchgate.net, rsc.org, nih.gov

Reactivity and Mechanistic Studies of Fmoc α,β Dehydro 2 Aminobutyric Acid

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The electrophilic double bond in Fmoc-ΔAbu-OH is susceptible to attack by nucleophiles, leading to the formation of modified amino acid residues. This reactivity is central to its use in creating peptides with novel structures and properties.

Michael-Type Additions (e.g., Thiol Addition)

The conjugated system of α,β-dehydroamino acids readily undergoes Michael-type additions. Thiols, in particular, are effective nucleophiles for this transformation, leading to the formation of β-thioether amino acid derivatives. These reactions are of significant interest for the synthesis of lanthionine (B1674491) and methyllanthionine, key components of lantibiotic peptides.

The addition of thiols to dehydroamino acid derivatives can be influenced by the nature of the protecting groups and the reaction conditions. researchgate.net While dehydroalanine (B155165) derivatives generally react in fair to good yields, dehydroaminobutyric acid derivatives are less reactive and only react with stronger nucleophiles, often resulting in lower yields. researchgate.net The reaction is significantly accelerated in water, leading to shorter reaction times and higher yields compared to organic solvents like DMF or THF. researchgate.net For instance, the reaction between a model dehydroamino acid and benzylamine, which fails in DMF, proceeds to 91% yield in just 15 hours in water. researchgate.net

The table below summarizes representative Michael-type additions of thiols to α,β-unsaturated systems, illustrating the scope and efficiency of this reaction.

NucleophileSubstrateConditionsProductYield (%)
ThiophenolMethyl vinyl ketoneNeat, room temp, 30 min3-(Phenylthio)butan-2-one93% (with 2:1 molar ratio)
Cysteine6-Maleimidohexanoic AcidAqueous mediumThiosuccinimide adductNot specified
GlutathioneCyclic dehydroalanine peptideTriethylamine, water/methanolGlutathionylated peptide43%

This table presents data on Michael additions to related α,β-unsaturated systems to illustrate the general reactivity, as specific yield data for Fmoc-ΔAbu-OH was not available in the search results. The reactivity of dehydroaminobutyric acid derivatives is noted to be lower than that of dehydroalanine derivatives. researchgate.netresearchgate.netumich.edumdpi.com

Intramolecular Cyclization Reactions

The dehydroamino acid moiety can participate in intramolecular cyclization reactions, a key step in the synthesis of cyclic peptides. nih.gov These reactions are crucial for creating constrained peptide structures with enhanced biological activity and stability. The cyclization can occur through the addition of an internal nucleophile, such as a cysteine thiol group, to the dehydroamino acid double bond. This process is fundamental to the biosynthesis and chemical synthesis of lantibiotics, which are characterized by their thioether-bridged cyclic structures.

In one study, the intramolecular cyclization of a peptide containing a dehydroamino acid resulted in a 9:1 ratio of Z/E double bond isomers, with the Z-configuration being favored. uni-regensburg.de This highlights the stereochemical control that can be exerted during these cyclization reactions.

Hydrolytic Stability of the Dehydroamino Acid Moiety

The stability of the dehydroamino acid moiety is a critical consideration in peptide synthesis and the handling of dehydroamino acid-containing peptides. While specific data on the hydrolytic stability of Fmoc-ΔAbu-OH was not found, studies on related compounds and dehydroamino acid-containing peptides provide some insights. Generally, the stability is influenced by factors such as pH and temperature. nih.gov For instance, some anticancer drugs containing various functional groups show diverse hydrolytic stability, with some being highly unstable in aqueous solutions even at room temperature and neutral pH. nih.gov

It is known that under certain conditions, such as elevated temperatures and alkaline pH, the hydroxyl groups of serine and threonine can undergo β-elimination to form dehydroamino acids. nih.gov This suggests that the reverse reaction, the hydration of the dehydroamino acid double bond, might occur under acidic conditions, although this is generally less favorable. The stability of dehydroamino acids is an area that requires careful consideration during peptide synthesis and purification to avoid unwanted side reactions.

Mechanistic Investigations of Elimination Reactions in ΔAbu Formation

The formation of the α,β-dehydro-2-aminobutyric acid residue in peptides typically proceeds through a β-elimination reaction of a threonine derivative. This transformation is a cornerstone of both biological and chemical synthesis of peptides containing this non-proteinogenic amino acid.

In biological systems, enzymes such as threonine deaminase can catalyze the dehydration of threonine to form an enamine intermediate, which then tautomerizes to an imine and is subsequently hydrolyzed to α-ketobutyrate and ammonia. researchgate.net While not a direct route to a stable dehydroamino acid in a peptide chain, it illustrates the enzymatic strategy for labilizing the β-hydroxyl group.

In chemical peptide synthesis, the formation of ΔAbu is often achieved by the dehydration of a threonine residue. This can be accomplished using various reagents. A common laboratory approach involves the activation of the threonine hydroxyl group, followed by base-mediated elimination. For example, the Mitsunobu reaction can be used to convert the hydroxyl group into a better leaving group, which is then eliminated.

Another well-established method involves the direct dehydration of a serine or threonine residue. This can be achieved using reagents like disuccinimidyl carbonate or by converting the hydroxyl group to a sulfonate ester followed by elimination. The β-elimination is sensitive to reaction conditions, with higher temperatures and strong bases promoting the reaction. nih.gov Careful control of these parameters is necessary to avoid side reactions and ensure efficient formation of the desired dehydroamino acid. nih.gov

Advanced Applications of Fmoc α,β Dehydro 2 Aminobutyric Acid in Chemical Research

Role as Conformational Probes and Structural Inducers in Biomimetic Chemistry

The rigid nature of the α,β-dehydroamino acid unit in Fmoc-ΔAbu-OH makes it an invaluable tool for probing and inducing specific secondary structures in peptides, a cornerstone of biomimetic chemistry. The double bond restricts the conformational freedom of the peptide backbone, influencing the local geometry and promoting the formation of well-defined secondary structures such as β-turns and helices.

Enhancement of Peptide Properties (e.g., Proteolytic Stability, Rigidity)

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of Fmoc-ΔAbu-OH into peptide sequences has emerged as a powerful strategy to enhance their proteolytic stability. nih.gov The altered geometry of the peptide bond adjacent to the dehydroamino acid residue can hinder recognition and cleavage by proteolytic enzymes. nih.gov

The increased rigidity conferred by the α,β-double bond also contributes to this enhanced stability. nih.gov Standard peptide backbones are flexible and can adopt multiple conformations, some of which are more susceptible to enzymatic attack. By locking the local conformation, ΔAbu residues reduce the peptide's conformational flexibility, making it a poorer substrate for proteases. nih.gov This increased rigidity can also be advantageous in designing peptides with specific and persistent three-dimensional structures. nih.gov

Property EnhancedMechanism of Enhancement by Fmoc-ΔAbu-OHResearch Finding
Proteolytic Stability The altered peptide backbone geometry at the site of the ΔAbu residue hinders recognition and cleavage by proteases. nih.govIncorporation of dehydroamino acids like ΔAla, Z-ΔPhe, and Z-ΔLeu into enkephalin mimics protected these peptides from proteolysis. nih.gov
Rigidity The A1,3 strain induced by the trisubstituted alkene in dehydroamino acids rigidifies the peptide backbone. nih.govBulky dehydroamino acids containing tetrasubstituted alkenes are particularly effective at stabilizing peptides to proteolysis due to elevated A1,3-strain. nih.gov
Folding The rigid backbone can favor folded states over more flexible random coil conformations. nih.govA stabilized ΔVal-containing β-hairpin is more highly folded than its Asn-containing congener. nih.gov

Scaffolds for Chemical Probe Development (Excluding Pharmacological Targets or Clinical Effects)

The unique chemical properties of the α,β-unsaturated carbonyl system in Fmoc-ΔAbu-OH make it a versatile scaffold for the development of chemical probes. This functionality allows for specific chemical modifications, enabling the attachment of reporter groups, cross-linkers, or other functionalities.

The dehydroamino acid residue can act as a Michael acceptor, allowing for the covalent attachment of thiol-containing molecules. This reactivity can be harnessed to selectively label proteins or to develop activity-based probes that target specific enzymes. The rigid and well-defined conformation of peptides containing ΔAbu can also be used to present appended chemical groups in a precise spatial orientation, which is crucial for designing probes with high specificity.

Contribution to the Design of Peptide-Based Foldamers

Foldamers are non-natural oligomers that mimic the structure-forming capabilities of natural biopolymers like proteins and nucleic acids. nih.gov The incorporation of Fmoc-ΔAbu-OH is a key strategy in the design of peptide-based foldamers with novel and predictable three-dimensional structures. nih.gov The conformational constraints imposed by the dehydroamino acid residue help to guide the folding of the oligomer into specific helical or sheet-like structures that would not be accessible with standard amino acids alone. nih.gov

By strategically placing ΔAbu residues within a peptide sequence, researchers can create foldamers with unique topologies and functionalities. nih.gov These synthetic structures can be designed to have enhanced stability and to present side chains in novel spatial arrangements, opening up possibilities for creating new materials and molecular recognition elements. nih.govnih.gov The ability to control the folding of these synthetic oligomers is a significant area of research with potential applications in various fields. nih.gov

Foldamer AspectContribution of Fmoc-ΔAbu-OHSupporting Evidence
Structural Mimicry The defined geometry of ΔAbu helps create non-natural oligomers that adopt well-defined 3D conformations, mimicking natural peptides. nih.govPeptidic foldamers, including those with modified backbones, are designed to mimic the structural behavior of natural peptides and proteins. nih.gov
Secondary Structure Induction The rigid nature of the α,β-dehydro bond promotes the formation of specific secondary structures like helices and turns.The conformational constraints of unnatural amino acids are used to design foldamers with predictable secondary structures. nih.gov
Enhanced Stability The incorporation of non-natural residues like ΔAbu can increase resistance to proteolytic degradation compared to natural peptides. nih.govα/β-peptides, a type of foldamer, exhibit decreased susceptibility to proteolytic degradation. nih.gov
Novel Architectures Enables the creation of peptide-based foldamers with unique topologies and functionalities not seen in natural peptides. nih.govThe combination of different amino acid types, including α- and β-amino acids, allows for a larger pool of accessible structures. nih.gov

Exploration in Materials Science (Excluding Specific Product Development)

The self-assembly properties of peptides and foldamers containing Fmoc-ΔAbu-OH are of growing interest in materials science. The rigid nature of the ΔAbu residue can influence the intermolecular interactions that drive the self-assembly of these molecules into higher-order structures such as nanofibers, hydrogels, and other nanomaterials.

Researchers are exploring how the incorporation of Fmoc-ΔAbu-OH can be used to control the morphology and properties of these self-assembled materials. The ability to tune the rigidity and conformational preferences of the peptide building blocks provides a powerful tool for designing new materials with tailored properties. This area of research is focused on understanding the fundamental principles that govern the self-assembly of these molecules, rather than the development of specific commercial products.

Bioconjugation Chemistry Applications

The reactive nature of the α,β-unsaturated system in Fmoc-ΔAbu-OH makes it a useful handle for bioconjugation chemistry. chemimpex.com This functionality allows for the site-specific attachment of peptides to other molecules, such as proteins, nucleic acids, or surfaces. chemimpex.com

The Michael addition reaction with thiol groups is a common strategy for conjugating ΔAbu-containing peptides. This reaction is typically chemoselective and can be performed under mild conditions, making it suitable for modifying sensitive biomolecules. This application is crucial for creating well-defined bioconjugates for a variety of research purposes, including the development of diagnostic tools and the study of biological interactions. chemimpex.com

Analytical and Characterization Techniques in Fmoc α,β Dehydro 2 Aminobutyric Acid Research

Advanced Spectroscopic Methods for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Fmoc-ΔAbu-OH. It provides precise information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR spectra provide information on the number of different types of protons and their neighboring environments. In Fmoc-ΔAbu-OH, the spectrum exhibits characteristic signals for the Fmoc protecting group, which typically appear in the aromatic region between 7.3 and 7.9 ppm. The protons of the dehydro-aminobutyric acid residue are also distinctly observed. The α,β-unsaturation significantly influences the chemical shifts, with the β-vinyl proton appearing downfield. The methyl protons of the ethylidene group typically resonate in the upfield region.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The spectrum shows distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc-carbamate, the sp² hybridized carbons of the double bond and the aromatic fluorenyl rings, and the sp³ hybridized carbons of the methyl and Fmoc-methylene/methine groups. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY spectra reveal proton-proton coupling relationships, helping to assign protons within the spin systems of the aminobutyric acid residue. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C signals.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Fmoc-α,β-dehydro-2-aminobutyric acid

Atom TypeExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Notes
Fmoc Aromatic (8H)7.30 - 7.90120 - 144Multiple signals in the aromatic region.
Fmoc-CH, -CH₂ (3H)4.20 - 4.5047 (CH), 67 (CH₂)Signals for the methine and methylene protons of the fluorenylmethoxy group.
Carbamate N-H (1H)~7.0 - 8.0N/ABroad signal, chemical shift can be concentration and solvent dependent.
C=C-H (β-H) (1H)~6.5 - 7.0~125 - 135Vinyl proton, shows coupling to the methyl group protons.
C=C-CH₃ (γ-H) (3H)~1.8 - 2.2~12 - 15Methyl group attached to the double bond.
Carbamate C=ON/A~156Urethane carbonyl carbon.
Carboxylic Acid C=ON/A~168 - 172Carboxyl carbon.
Carboxylic Acid O-H>10 (broad)N/AVery broad signal, often not observed.
α-Carbon (C=C)N/A~130 - 140sp² carbon attached to the nitrogen.
β-Carbon (C=C)N/A~125 - 135sp² carbon bearing the vinyl proton.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of Fmoc-ΔAbu-OH. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confirmation of the molecular formula, C₁₉H₁₇NO₄.

In a typical ESI-MS experiment, the compound is ionized, most commonly forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ in positive ion mode. The measured mass-to-charge ratio (m/z) for these ions can be used to confirm the molecular weight of 323.35 g/mol . Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the parent ion, providing further structural verification. A characteristic fragmentation for Fmoc-protected amino acids is the cleavage of the Fmoc group.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. These techniques are based on the absorption or scattering of infrared radiation by molecular vibrations. wayne.edu

FT-IR spectroscopy is particularly useful for identifying characteristic bonds. The spectrum of Fmoc-ΔAbu-OH is expected to show strong absorption bands corresponding to the stretching vibrations of various functional groups. The broad O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, multiple C=O stretching bands (from the carboxylic acid and the carbamate), the C=C stretch of the dehydroamino acid, and various C-H and C=C stretching bands from the aromatic fluorenyl group are all key diagnostic features. wayne.eduresearchgate.netresearchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While C=O stretching vibrations are visible, aromatic C=C stretching bands from the fluorenyl group are often particularly strong and well-defined in the Raman spectrum.

Table 2: Characteristic IR Absorption Frequencies for Fmoc-α,β-dehydro-2-aminobutyric acid

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretching2500 - 3300Broad, Strong
Carbamate (N-H)Stretching~3300Medium
Aromatic (C-H)Stretching3000 - 3100Medium
Aliphatic (C-H)Stretching2850 - 3000Medium-Weak
Carboxylic Acid (C=O)Stretching1700 - 1725Strong
Carbamate (C=O)Stretching1690 - 1710Strong
Alkene (C=C)Stretching1640 - 1680Medium-Weak
Aromatic (C=C)Stretching1450 - 1600Medium, Multiple Bands
Carbamate (N-H)Bending~1535Medium
Carboxylic Acid (C-O)Stretching1210 - 1320Strong

Crystallographic Analysis: Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and stereochemistry. nih.govnih.gov

For Fmoc-ΔAbu-OH, obtaining a suitable single crystal allows for the detailed analysis of its conformation. The planarity of the α,β-double bond and the amide group can be confirmed, and the orientation of the bulky Fmoc group relative to the dehydroamino acid backbone can be established. nih.gov Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding between the carboxylic acid and carbamate moieties, which are critical for understanding the compound's solid-state properties. nih.gov

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Fmoc-ΔAbu-OH and other Fmoc-protected amino acids. rsc.orgsigmaaldrich.com Due to the strong UV absorbance of the fluorenyl group, UV detection is highly sensitive and is typically set around 265 nm or 301 nm.

Reversed-phase HPLC (RP-HPLC) is most commonly used, employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) to improve peak shape and resolution.

The purity of Fmoc-ΔAbu-OH is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. This method is highly effective for identifying and quantifying small amounts of impurities, such as starting materials from the synthesis, byproducts, or degradation products. rsc.org Ensuring high purity (often >98%) is essential for successful solid-phase peptide synthesis, as impurities can lead to the formation of undesired peptide sequences. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes

The current focus of peptide synthesis is shifting towards environmentally friendly and efficient methodologies. rsc.org Solid-phase peptide synthesis (SPPS), the primary method for incorporating residues like Fmoc-ΔAbu-OH, is known for generating significant solvent waste, particularly from hazardous solvents like DMF, NMP, and CH2Cl2. rsc.org Future research will likely concentrate on "greening" the synthesis of peptides containing Fmoc-ΔAbu-OH.

Key areas of development include:

Greener Solvents: Studies have begun to explore the replacement of hazardous solvents with more environmentally benign alternatives in SPPS. rsc.org The adoption of these greener solvents for the synthesis of peptides with Fmoc-ΔAbu-OH is a critical next step. rsc.org

In-Situ Fmoc Removal: Optimized protocols such as the 3-step in-situ Fmoc removal are being developed to reduce the number of washing steps, thereby decreasing solvent consumption by up to 60%. researchgate.net These methods, which can utilize greener reagents like 4-methylpiperidine (B120128) (4-MP) as a substitute for the regulated substance piperidine (B6355638), are applicable to the synthesis of complex peptides and could be adapted for those containing Fmoc-ΔAbu-OH. researchgate.net

Efficient Synthesis of Precursors: The development of efficient, high-yield, and scalable routes to obtain Fmoc-protected amino acids is crucial. cam.ac.uk For instance, a two-step synthesis for Fmoc-protected L-azidoalanine and L-azidohomoalanine from readily available Fmoc-protected asparagine and glutamine has been reported, which proceeds in good yield without requiring extra purification steps. cam.ac.uk Similar innovative strategies for the synthesis of Fmoc-ΔAbu-OH and its derivatives will be a significant area of future research.

The following table summarizes some sustainable approaches being explored for peptide synthesis that are relevant to Fmoc-ΔAbu-OH:

Sustainable ApproachDescriptionPotential Advantage
Greener Solvents Replacement of hazardous solvents (e.g., DMF, NMP) with more environmentally friendly alternatives.Reduced environmental impact and improved safety. rsc.org
In-Situ Fmoc Removal A 3-step protocol (coupling → in-situ Fmoc removal → washing) that eliminates washing after the coupling step.Significant reduction in solvent waste. researchgate.net
Use of 4-Methylpiperidine (4-MP) Substitution of piperidine with 4-MP for Fmoc deprotection.Utilizes a greener, less regulated base. researchgate.net

Exploration of Underexplored Reactivity Pathways

The α,β-unsaturation in Fmoc-ΔAbu-OH imparts a rich and versatile reactivity that is yet to be fully exploited. nih.govrsc.org The push-pull electronic architecture of dehydroamino acids (dhAAs) allows them to act as both electrophiles and nucleophiles, opening up a wide range of chemical transformations. nih.gov

Future research will likely delve into:

Cycloaddition Reactions: Dehydroamino acids can participate in cycloaddition reactions. For example, they can act as both 2π and 4π components in intramolecular aza-[4+2] cycloadditions, which are crucial in the biosynthesis of some natural products. nih.gov Exploring the potential of Fmoc-ΔAbu-OH in various cycloaddition reactions could lead to the synthesis of novel cyclic and heterocyclic structures.

Radical Additions: The alkene moiety of dhAAs is susceptible to radical additions, a reaction pathway that remains less explored compared to nucleophilic additions. nih.gov Investigating the radical reactivity of Fmoc-ΔAbu-OH could provide new methods for carbon-carbon and carbon-heteroatom bond formation.

Metal-Catalyzed Cross-Couplings: Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis. rsc.org The application of these methods to Fmoc-ΔAbu-OH could enable the introduction of a wide variety of substituents at the α- or β-position, thus diversifying the available dehydroamino acid building blocks. nih.gov

Enzyme-Catalyzed Modifications: The study of enzymes involved in the biosynthesis of natural products containing dhAAs reveals highly specific and efficient catalytic transformations. rsc.org Harnessing these or engineered enzymes for the modification of peptides containing Fmoc-ΔAbu-OH could offer mild and stereoselective routes to complex molecules. rsc.org

The table below outlines some of the key reactivity pathways of dehydroamino acids that warrant further exploration with Fmoc-ΔAbu-OH:

Reactivity PathwayDescriptionPotential Applications
Nucleophilic Additions The electrophilic β-carbon is susceptible to attack by nucleophiles like amines and thiols.Synthesis of unnatural amino acids. nih.gov
Cycloadditions Participation in reactions like [4+2] cycloadditions to form cyclic structures.Generation of complex ring systems. nih.gov
Radical Additions Addition of radicals to the double bond.Formation of novel C-C and C-heteroatom bonds. nih.gov
Metal-Catalyzed Cross-Couplings Transition metal-mediated reactions to introduce new functional groups.Late-stage diversification of peptides. nih.govrsc.org

Advanced Computational Modeling of Dehydroamino Acid Systems

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like Fmoc-ΔAbu-OH. epa.gov Future research will increasingly rely on advanced computational modeling to elucidate the conformational preferences, reactivity, and interactions of dehydroamino acid-containing peptides.

Key areas for computational investigation include:

Force Field Development: The development of accurate force-field parameters for dehydroamino acid residues is essential for reliable molecular mechanics simulations. epa.gov While initial parameters have been proposed, further refinement and validation are needed to accurately model the conformational behavior of peptides containing Fmoc-ΔAbu-OH. epa.gov

Conformational Analysis: Dehydroamino acids impose significant conformational constraints on the peptide backbone. nih.gov Computational modeling can predict the secondary structures adopted by peptides containing Fmoc-ΔAbu-OH, which is crucial for understanding their biological activity and for the rational design of peptidomimetics.

Reaction Mechanisms: Quantum mechanical calculations can be employed to study the mechanisms of reactions involving Fmoc-ΔAbu-OH, such as nucleophilic additions and cycloadditions. nih.gov This can help in understanding reaction outcomes and in designing more efficient synthetic protocols. For example, computational studies have supported experimental findings that the conjugate addition of amines and thiols to dhAAs is significantly accelerated in water. nih.gov

Stereoselectivity Prediction: In cases where new chiral centers are formed, computational models can help predict the stereochemical outcome of reactions. rsc.org This is particularly relevant for the addition reactions to the double bond of Fmoc-ΔAbu-OH.

Integration with Modern Chemical Biology Tools (Excluding Therapeutic Applications)

The unique reactivity of Fmoc-ΔAbu-OH makes it an attractive component for developing chemical biology tools to probe biological systems. rsc.org The dehydroamino acid moiety can serve as a chemical handle for the late-stage modification of peptides and proteins. rsc.org

Future directions in this area include:

Bioorthogonal Chemistry: The alkene of Fmoc-ΔAbu-OH can potentially participate in bioorthogonal reactions, allowing for the specific labeling and visualization of peptides and proteins in complex biological environments. While many reactions of dhAAs are known, only a fraction have been adapted for bioorthogonal applications. rsc.org

Protein-Protein Crosslinking: Dehydroamino acids are electrophilic and can react with nucleophilic residues like cysteine and lysine (B10760008) to form covalent crosslinks. nih.gov This property can be harnessed to study protein-protein interactions and to stabilize protein complexes. The discovery of dehydroamino acid-mediated crosslinks in protein aggregates highlights the physiological relevance of this reactivity. nih.gov

Development of Probes: Peptides containing Fmoc-ΔAbu-OH can be functionalized with reporter groups such as fluorophores or affinity tags through addition reactions to the double bond. This would enable the development of probes for studying enzyme activity, receptor binding, and other biological processes.

Innovations in Peptide and Peptidomimetic Design using Fmoc-ΔAbu-OH

The incorporation of Fmoc-ΔAbu-OH into peptides offers a powerful strategy for modulating their structure and function. peptide.com The constrained geometry of the dehydroamino acid residue can be used to stabilize specific secondary structures and to create novel peptide architectures. rsc.org

Emerging research avenues in this field are:

Conformational Scaffolding: The double bond in Fmoc-ΔAbu-OH restricts the rotational freedom of the peptide backbone, making it a useful tool for inducing and stabilizing turns and helical structures. nih.gov This can lead to peptides with enhanced biological activity and stability.

Synthesis of Peptidomimetics: The reactivity of the dehydroamino acid moiety can be exploited to synthesize a variety of peptidomimetics. nih.gov For example, reduction of the double bond can lead to non-proteinogenic amino acids, and addition reactions can be used to introduce diverse side chains.

Development of Novel 3D Structures: Dehydroamino acids are useful tools for building new three-dimensional structures that can be exploited in supramolecular chemistry. rsc.org The unique stereoelectronic properties of Fmoc-ΔAbu-OH can be leveraged to design self-assembling peptides and other complex molecular architectures.

Enhancing Stability and Bioactivity: The incorporation of dehydroamino acids into peptides has been shown to boost their stability and bioactivity. peptide.com Future research will focus on systematically exploring the effects of incorporating Fmoc-ΔAbu-OH at different positions within a peptide sequence to optimize its properties.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-α,β-dehydro-2-Abu-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer: Fmoc-α,β-dehydro-2-Abu-OH is synthesized via Fmoc-SPPS using a resin-bound peptide chain. Key steps include:

Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min) .

Coupling : Activate the amino acid with HOBt/DIC (1:1 molar ratio) in DMF for 1–2 hours. Monitor completion via Kaiser test .

Cleavage : Use TFA/water/TIPS (95:2.5:2.5) for 2–4 hours to release the peptide .

Purification : Apply reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) .

Q. How should Fmoc-α,β-dehydro-2-Abu-OH be stored to maintain stability during peptide synthesis?

Methodological Answer:

  • Storage : Desiccate at -20°C in airtight containers to prevent hydrolysis .
  • Handling : Avoid prolonged exposure to moisture or light; use anhydrous solvents (e.g., DMF, DCM) during synthesis .
  • Stability Check : Monitor via TLC (Rf shifts) or LC-MS for degradation products (e.g., free dehydro-2-Abu-OH) .

Advanced Research Questions

Q. How does the incorporation of Fmoc-α,β-dehydro-2-Abu-OH influence peptide secondary structure?

Methodological Answer: The α,β-dehydro bond introduces conformational constraints, favoring β-turn or 310-helix structures. To analyze:

Circular Dichroism (CD) : Compare spectra of peptides with/without dehydro-2-Abu-OH. Look for minima at 222 nm (α-helix suppression) .

Molecular Dynamics (MD) : Simulate peptide folding using AMBER or GROMACS to predict backbone rigidity .

X-ray Crystallography : Resolve structures to confirm β-turn stabilization (e.g., φ/ψ angles of -60°/-30°) .

Q. What analytical techniques resolve contradictions in purity assessments of Fmoc-α,β-dehydro-2-Abu-OH?

Methodological Answer: Conflicting purity data may arise from residual solvents or diastereomers. Use:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

1H/13C NMR : Identify double-bond geometry (trans vs. cis) via coupling constants (J = 10–16 Hz for trans) .

Chiral HPLC : Separate enantiomers using a Chirobiotic T column (hexane/isopropanol, 90:10) .

Q. How does Fmoc-α,β-dehydro-2-Abu-OH compare to other dehydro amino acids (e.g., Fmoc-Dha-OH) in peptide stability?

Methodological Answer:

  • Hydrolytic Stability : Dehydro-2-Abu-OH’s β-methyl group reduces hydrolysis susceptibility compared to Dha-OH (no methyl) .
  • Oxidative Stability : The double bond is less reactive than in Fmoc-Met(O)-OH, which forms sulfoxides .
  • Experimental Validation : Perform accelerated stability studies (40°C/75% RH for 4 weeks) and quantify degradation via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.